N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-fluorophenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C25H20FN3O4S and a molecular weight of 477.51 g/mol. The structure features a fluorophenyl group, an imidazole moiety, and a sulfanyl acetamide linkage, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H20FN3O4S |
Molecular Weight | 477.51 g/mol |
InChI | InChI=1S/C25H20FN3O4S |
InChIKey | RWYXLSMVJUWULP-UHFFFAOYSA-N |
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Protein Tyrosine Phosphatases (PTP) : Studies have shown that derivatives of imidazole can inhibit PTP1B, which is involved in insulin signaling pathways, suggesting potential applications in diabetes management .
- Antimicrobial Activity : Preliminary data suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, possibly through disruption of cell wall synthesis or inhibition of protein synthesis .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
- Antidiabetic Effects : The compound showed significant inhibition of PTP1B with an IC50 value comparable to established inhibitors. This suggests its potential as a therapeutic agent for type 2 diabetes by enhancing insulin sensitivity .
- Antimicrobial Properties : The compound exhibited moderate antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM. This activity is attributed to its ability to inhibit bacterial growth and biofilm formation .
In Vivo Studies
In vivo experiments conducted on diabetic rat models revealed:
- Blood Glucose Regulation : Administration of the compound resulted in a reduction of blood glucose levels by approximately 21% compared to control groups. This effect was linked to improved insulin signaling pathways mediated by PTP1B inhibition .
- Toxicological Assessments : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : A study involving diabetic rats demonstrated that the compound improved glucose tolerance and insulin sensitivity, making it a candidate for further development as an antidiabetic drug.
- Antimicrobial Efficacy : Another investigation assessed its effectiveness against MRSA strains, showing promising results in reducing biofilm formation and bacterial load.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-14-6-4-5-13(11-14)22-10-9-20-18(22)25-12-17(23)21-16-8-3-2-7-15(16)19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDOVCPYYQJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.